molecular formula C16H12ClFO B12084707 3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde

3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde

Cat. No.: B12084707
M. Wt: 274.71 g/mol
InChI Key: NGBBLTHFYAJMTC-WJDWOHSUSA-N
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Description

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde is an organic compound that features a complex structure with a chloro, fluoro, and biphenyl group attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde typically involves multiple steps. One common method includes the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids to attach various substituents to the biphenyl structure . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The choice of catalysts, solvents, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylic acid.

    Reduction: 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacryl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards certain biological targets. The acrylaldehyde moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3-(2’-fluoro[1,1’-biphenyl]-4-yl)-2-methylacrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the biphenyl ring enhances its potential for selective interactions in various applications.

Properties

Molecular Formula

C16H12ClFO

Molecular Weight

274.71 g/mol

IUPAC Name

(Z)-3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal

InChI

InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3/b16-11-

InChI Key

NGBBLTHFYAJMTC-WJDWOHSUSA-N

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)C2=CC=CC=C2F)/Cl)/C=O

Canonical SMILES

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O

Origin of Product

United States

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